2-Ethyl-cyclopropylamine hydrochloride
Description
Significance of the Cyclopropylamine (B47189) Moiety in Advanced Organic Synthesis
The cyclopropylamine moiety is a key structural motif in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. nih.govlongdom.org Its significance stems from the unique conformational and electronic properties conferred by the cyclopropane (B1198618) ring. The inherent strain of the three-membered ring, with C-C-C bond angles of 60°, results in carbon-carbon bonds with significant p-character, often described as "bent" bonds. This feature allows the cyclopropane ring to act as a bioisostere for other chemical groups, such as a phenyl ring or a double bond, influencing a molecule's conformation and interaction with biological targets.
The presence of the amino group attached to this strained ring system provides a site for further chemical modification and introduces basicity, allowing for the formation of salts like the hydrochloride, which can improve a compound's physicochemical properties. In medicinal chemistry, the incorporation of a cyclopropylamine group can lead to enhanced metabolic stability, improved potency, and altered selectivity of drug candidates. longdom.org The rigidity of the cyclopropane ring can also help to lock a molecule into a specific conformation, which can be crucial for its binding to a receptor or enzyme.
The reactivity of the cyclopropylamine moiety also makes it a versatile intermediate in organic synthesis. The strained ring can undergo ring-opening reactions under certain conditions, providing access to a variety of acyclic structures. chemrxiv.org Furthermore, the amino group can be readily functionalized, allowing for the construction of more complex molecular architectures.
Historical Context of Cyclopropylamine Research Methodologies
The synthesis of cyclopropylamines has been a topic of interest for synthetic organic chemists for many decades. Historically, classical methods such as the Hofmann and Curtius rearrangements of cyclopropanecarboxamide (B1202528) and cyclopropanecarbonyl azide (B81097), respectively, were widely employed for the preparation of the parent cyclopropylamine. acs.orggoogle.com These methods, while effective, sometimes required harsh reaction conditions and had limitations in terms of substrate scope and functional group tolerance.
Over the years, significant advancements have been made in the synthesis of substituted cyclopropylamines. Metal-catalyzed cyclopropanation of olefins using diazo compounds has emerged as a powerful tool for the construction of the cyclopropane ring. acs.org More recently, methods involving the use of zinc homoenolates have been developed for the synthesis of trans-2-substituted cyclopropylamines from readily available α-chloroaldehydes. nih.govchemrxiv.orgchemrxiv.org These modern techniques often offer higher diastereoselectivity and enantioselectivity, providing access to stereochemically defined cyclopropylamine derivatives.
The following table provides a brief overview of some key synthetic methodologies for cyclopropylamines:
| Method | Description | Key Features |
| Hofmann Rearrangement | A well-established method that converts a primary amide to a primary amine with one fewer carbon atom, using a halogen, a strong base, and water. | A classical method for amine synthesis. |
| Curtius Rearrangement | Involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the amine. | A versatile method for accessing primary amines from carboxylic acids. |
| Metal-Catalyzed Cyclopropanation | The reaction of an alkene with a carbene precursor, typically a diazo compound, in the presence of a transition metal catalyst (e.g., rhodium, copper). | Allows for the direct formation of the cyclopropane ring with varying degrees of stereocontrol. |
| Zinc Homoenolate Chemistry | The reaction of an α-chloroaldehyde with a zinc reagent to form a zinc homoenolate, which is then trapped by an amine to form the cyclopropylamine. | A modern method for the diastereoselective synthesis of trans-2-substituted cyclopropylamines. nih.govchemrxiv.orgchemrxiv.org |
Current Research Trajectories for 2-Ethyl-cyclopropylamine Hydrochloride
While specific research focused solely on this compound is limited in the public domain, current research trends for substituted cyclopropylamines in general can provide insight into its potential areas of investigation. A major focus in contemporary research is the development of new, more efficient, and stereoselective methods for the synthesis of substituted cyclopropylamines. This includes the use of novel catalysts and the exploration of new reaction pathways to access these valuable building blocks with high purity and in good yields. acs.orgnih.gov
In the field of medicinal chemistry, researchers are continuously exploring the incorporation of novel cyclopropylamine derivatives into drug candidates to improve their pharmacological profiles. The unique properties of the cyclopropylamine moiety make it an attractive component for the design of new therapeutic agents targeting a wide range of diseases. longdom.org
Another area of interest is the use of cyclopropylamines as synthetic intermediates for the construction of complex natural products and other biologically active molecules. The ability of the cyclopropane ring to participate in various chemical transformations makes it a versatile tool for organic synthesis.
Future research on this compound will likely focus on a few key areas:
Development of Stereoselective Syntheses: Creating synthetic routes that can selectively produce either the cis or trans isomer of 2-Ethyl-cyclopropylamine, as the stereochemistry can have a significant impact on biological activity.
Exploration of Biological Activity: Investigating the potential pharmacological properties of this compound and its derivatives, for example, as enzyme inhibitors or receptor ligands.
Application in Materials Science: Exploring the use of 2-Ethyl-cyclopropylamine in the synthesis of novel polymers and materials, where the rigid cyclopropane unit could impart unique properties. longdom.org
Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H12ClN |
|---|---|
Molecular Weight |
121.61 g/mol |
IUPAC Name |
2-ethylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H11N.ClH/c1-2-4-3-5(4)6;/h4-5H,2-3,6H2,1H3;1H |
InChI Key |
VXVAOVMNBZPCHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC1N.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethyl Cyclopropylamine Hydrochloride and Analogues
Established and Emerging Approaches to Cyclopropylamine (B47189) Formation
The construction of the cyclopropylamine structural motif is a key focus in organic synthesis due to its presence in numerous biologically active molecules. chemrxiv.org Methodologies for creating this framework have evolved, offering various pathways to these valuable compounds.
Cyclization and Amination Protocols
A primary strategy for synthesizing cyclopropylamines involves the sequential or concerted formation of the cyclopropane (B1198618) ring and the introduction of the amine functionality.
The amination of cyclopropanol (B106826) derivatives provides a direct route to cyclopropylamines. This transformation leverages the inherent ring strain of cyclopropanols, which facilitates ring-opening and subsequent functionalization. acs.org One approach involves the use of electrophilic zinc homoenolates generated from cyclopropanols, which can then be trapped by an amine. acs.orgresearchgate.net This is followed by ring-closure to yield the desired cyclopropylamine. chemrxiv.org This method has been shown to be effective for the synthesis of trans-2-substituted-cyclopropylamines with high diastereoselectivity from α-chloroaldehydes. chemrxiv.org The reaction proceeds through a zinc homoenolate intermediate that is trapped by an amine, followed by ring closure. chemrxiv.org It has been noted that the presence of zinc halide salts can lead to cis/trans-isomerization of the cyclopropylamine product. chemrxiv.org
| Reactants | Reagents | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| α-chloroaldehyde, morpholine (B109124) | CH₂(ZnI)₂ | 2-(morpholin-4-yl)cyclopropan-1-ol | 77 | 4.4:1 | chemrxiv.org |
| α-chloroaldehyde, various amines | CH₂(ZnI)₂, DMF/THF | trans-2-substituted-cyclopropylamines | up to 81 | >20:1 | chemrxiv.org |
Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds. jocpr.commasterorganicchemistry.com This reaction involves the condensation of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.org For the synthesis of cyclopropylamines, cyclopropanecarboxaldehyde (B31225) or cyclopropanone (B1606653) can undergo reductive amination with ammonia (B1221849) or a primary amine. longdom.org Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comlongdom.org The use of NaBH₃CN is particularly advantageous as it can selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com This method avoids the issue of multiple alkylations that can occur with direct alkylation of amines. masterorganicchemistry.com
Recent advancements in green chemistry have focused on developing more sustainable reductive amination protocols, such as using hydrogen gas or formic acid as the reducing agent and employing solvent-free or aqueous reaction conditions. jocpr.com
Halogenated cyclopropanes can serve as precursors to cyclopropylamines through reactions with various nitrogen nucleophiles, such as ammonia or amines. longdom.org This approach, however, can be challenging due to the decreased reactivity of cyclopropyl (B3062369) halides towards classical nucleophilic substitution. researchgate.net The reaction often proceeds through an elimination-addition mechanism involving a cyclopropene (B1174273) intermediate, particularly under strongly basic conditions. researchgate.net For instance, treatment of cyclopropyl halides with excess lithium amide has been shown to result in the conjugate addition of the amide to the cyclopropene intermediate. researchgate.net
Advanced Cyclopropanation Reactions
Modern synthetic chemistry has seen the development of sophisticated cyclopropanation reactions that allow for the construction of the cyclopropane ring with high levels of control over stereochemistry.
Metal-catalyzed cyclopropanation of alkenes using carbenoid species is a powerful method for forming cyclopropane rings. wikipedia.org This reaction typically involves the reaction of a diazo compound with an alkene in the presence of a transition metal catalyst. wikipedia.org Rhodium(II) complexes, such as dirhodium tetraacetate, are commonly employed catalysts for this transformation. wikipedia.orgnih.gov The reaction proceeds through a metal carbene intermediate which then adds to the alkene in a concerted fashion, generally retaining the stereochemistry of the alkene. wikipedia.orgmasterorganicchemistry.com This method is applicable to a wide range of olefins, including electron-rich, neutral, and electron-poor substrates. wikipedia.orgnih.gov
For the synthesis of cyclopropylamine precursors, an alkene can be cyclopropanated with a diazoacetate. google.com The resulting cyclopropyl ester can then be converted to the corresponding amine through methods like the Curtius rearrangement. google.comresearchgate.net
Recent developments in this area have focused on asymmetric catalysis to produce enantiomerically enriched cyclopropanes. This has been achieved using chiral rhodium catalysts or by employing chiral auxiliaries on the diazo compound. wikipedia.org Furthermore, other transition metals like cobalt and iron have been explored as catalysts for radical cyclopropanation reactions of alkenes with diazo compounds. acs.orgresearchgate.net The Simmons-Smith reaction, which uses a zinc-copper couple and diiodomethane (B129776), is another well-established method that proceeds via a carbenoid-like intermediate to form cyclopropanes stereospecifically. masterorganicchemistry.comlibretexts.orgyoutube.com
| Catalyst System | Alkene Type | Diazo Compound Type | Key Features |
| Rhodium(II) carboxylates | Electron-rich, neutral, electron-poor | Diazoacetates | Broad scope, mild conditions. wikipedia.orgnih.gov |
| Chiral Rhodium(II) catalysts (e.g., Rh₂(S-DOSP)₄) | Various alkenes | Diazoacetates | High enantioselectivity. wikipedia.org |
| Cobalt(II)-porphyrin complexes | Broad range of alkenes | In situ generated donor-substituted diazo reagents | High diastereo- and enantioselectivity via metalloradical catalysis. acs.org |
| Iron(III)-based complexes | Alkenes | Diazo compounds | Proceeds via metalloradical catalysis. researchgate.net |
| Zinc-Copper couple (Simmons-Smith) | Alkenes | Diiodomethane | Stereospecific, forms a carbenoid intermediate. masterorganicchemistry.comlibretexts.org |
Simmons–Smith Reaction and its Modifications
The Simmons–Smith reaction is a cornerstone in cyclopropane synthesis, involving an organozinc carbenoid that reacts with an alkene to form a cyclopropane ring stereospecifically. wikipedia.org This cheletropic reaction preserves the configuration of the original double bond in the final product. wikipedia.org The classic reagent, typically formed from diiodomethane and a zinc-copper couple, can be modified to enhance reactivity and scope. wikipedia.orgnih.gov
One significant modification, developed by Furukawa, utilizes diethylzinc (B1219324) in place of the zinc-copper couple, which often improves yields and reactivity. wikipedia.orgnih.gov The reaction is generally sensitive to steric hindrance, with cyclopropanation favoring the less hindered face of the alkene. wikipedia.org For substrates containing directing groups, such as allylic alcohols, the reagent can coordinate, leading to syn-direct cyclopropanation. organic-chemistry.orgacs.org While traditionally used for hydrocarbon synthesis, adaptations of this reaction can be envisioned for precursors to cyclopropylamines. For instance, an appropriately protected allylic amine could undergo cyclopropanation, followed by deprotection and conversion to the hydrochloride salt.
Modifications have also been developed to circumvent the need for a directing group, employing carbenoids with strongly electron-withdrawing substituents on the zinc atom, such as CF3CO2ZnCH2I. organic-chemistry.org This allows for the efficient cyclopropanation of unfunctionalized alkenes. organic-chemistry.org
Michael-Initiated Ring-Closure Methodologies
Michael-Initiated Ring-Closure (MIRC) reactions provide a powerful and versatile pathway to construct cyclopropane rings. acs.org This strategy involves the conjugate addition (Michael addition) of a nucleophile to an electron-deficient alkene, creating an enolate intermediate that subsequently undergoes an intramolecular nucleophilic substitution to close the three-membered ring. nih.govrsc.org
This methodology is particularly effective for creating highly substituted and functionalized cyclopropanes. nih.gov For the synthesis of cyclopropylamine precursors, a common approach involves the reaction of a nucleophile, such as an α-cyano-stabilized carbanion, with an α,β-unsaturated compound containing a leaving group on the β-carbon. The resulting intermediate then cyclizes. The nitrile group in the product can subsequently be reduced to afford the primary amine. nih.gov
Recent advancements in this area have focused on developing enantioselective MIRC reactions, allowing for the synthesis of chiral cyclopropane derivatives with high stereocontrol. rsc.org The use of organocatalysts, such as thiourea (B124793) derivatives, has been shown to be effective in promoting these transformations. researchgate.net
Kulinkovich–de Meijere and Kulinkovich–Szymoniak Reactions
The Kulinkovich reaction and its subsequent modifications by de Meijere and Szymoniak represent a robust methodology for synthesizing cyclopropylamines from readily available starting materials like esters, amides, and nitriles. acs.orgorganic-chemistry.orgacsgcipr.org
The Kulinkovich–de Meijere reaction specifically allows for the preparation of N,N-dialkylcyclopropylamines from the reaction of N,N-dialkylamides with Grignard reagents in the presence of a titanium(IV) alkoxide, typically titanium(IV) isopropoxide. organic-chemistry.orgorgsyn.org The reaction proceeds through a titanacyclopropane intermediate which adds to the amide carbonyl group. organic-chemistry.org Unlike the original Kulinkovich reaction with esters, the intermediate oxatitanacyclopentane does not readily eliminate the dialkylamino group. Instead, it undergoes ring-opening and subsequent cyclization to yield the cyclopropylamine. organic-chemistry.org While stoichiometric amounts of the titanium reagent generally give better yields, substoichiometric amounts can be used. organic-chemistry.org
The Kulinkovich–Szymoniak reaction is a further modification that provides a direct route to primary cyclopropylamines from nitriles. organic-chemistry.org This method involves treating a nitrile with a Grignard reagent and titanium(IV) isopropoxide, followed by the addition of a Lewis acid like boron trifluoride etherate (Et₂O•BF₃). orgsyn.orgorganic-chemistry.org The Lewis acid is crucial for converting the intermediate azatitanacycle into the final cyclopropylamine. organic-chemistry.orgyoutube.com Using substituted Grignard reagents in this reaction can lead to 1,2-disubstituted cyclopropylamines, although often with moderate diastereoselectivity. organic-chemistry.org
Table 1: Overview of Kulinkovich Reactions for Cyclopropylamine Synthesis
| Reaction Name | Substrate | Key Reagents | Product | Reference |
|---|---|---|---|---|
| Kulinkovich–de Meijere | N,N-dialkylamide | Grignard Reagent, Ti(OiPr)₄ | N,N-dialkylcyclopropylamine | organic-chemistry.org |
| Kulinkovich–Szymoniak | Nitrile | Grignard Reagent, Ti(OiPr)₄, Lewis Acid (e.g., BF₃·OEt₂) | Primary cyclopropylamine | organic-chemistry.org |
Curtius Rearrangement Protocols
The Curtius rearrangement is a classic and versatile method for converting carboxylic acids into primary amines, making it highly applicable to the synthesis of cyclopropylamines from cyclopropanecarboxylic acids. nih.govnih.govwikipedia.org The reaction proceeds through the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to the amine. wikipedia.orgorganic-chemistry.orgrsc.org A key advantage of this rearrangement is that the migration of the alkyl group occurs with complete retention of its stereochemistry. nih.govnih.gov
The traditional approach to the Curtius rearrangement involves the synthesis of a cyclopropyl acyl azide from the corresponding cyclopropanecarboxylic acid. nih.gov There are two primary methods for preparing the acyl azide intermediate:
Conversion of the carboxylic acid to an acid chloride (e.g., using thionyl chloride or oxalyl chloride), followed by treatment with sodium azide. nih.gov
Conversion of a carboxylic acid ester to the corresponding acyl hydrazide with hydrazine, which is then treated with nitrous acid to form the acyl azide. nih.govillinoisstate.edu
Once formed, the cyclopropyl acyl azide is heated, typically in an inert solvent like benzene (B151609) or toluene, to induce rearrangement to the cyclopropyl isocyanate. nih.gov This isocyanate is a stable intermediate that can be isolated or, more commonly, directly converted to the target amine or a protected form like a carbamate (B1207046). nih.govwikipedia.org Hydrolysis of the isocyanate with aqueous acid or base yields the primary cyclopropylamine. nih.gov
To avoid the isolation of potentially explosive acyl azides and to streamline the process, several modified, one-pot procedures have been developed. nih.gov A widely used method employs diphenylphosphoryl azide (DPPA). nih.govillinoisstate.edu In this approach, the carboxylic acid is treated with DPPA and a base (like triethylamine) in the presence of an alcohol, such as tert-butanol. nih.gov This generates the acyl azide in situ, which then rearranges to the isocyanate. The isocyanate is trapped by the alcohol to form a stable carbamate (e.g., a Boc-protected amine), which can be isolated and later deprotected under acidic conditions to yield the free amine. nih.gov This one-pot method is often milder and more efficient. organic-chemistry.org
Another effective protocol involves the formation of a mixed anhydride (B1165640) from the carboxylic acid (e.g., using ethyl chloroformate), which is then reacted with sodium azide to generate the acyl azide for the subsequent rearrangement. nih.gov
Stereoselective Synthesis of 2-Ethyl-cyclopropylamine Hydrochloride and Related Structures
Achieving high stereoselectivity is a critical challenge in the synthesis of 2-substituted cyclopropylamines like 2-ethyl-cyclopropylamine, which can exist as cis and trans diastereomers, each as a pair of enantiomers. nih.gov
Several strategies have been developed to control the stereochemical outcome. One approach involves the diastereoselective cyclopropanation of a chiral substrate. For example, using a chiral auxiliary attached to the starting alkene in a Simmons-Smith reaction can direct the cyclopropanation to one face of the double bond. rsc.org
Another powerful method involves the asymmetric catalysis of cyclopropanation reactions. For instance, metal-catalyzed reactions of diazo compounds with alkenes, using chiral ligands, can produce cyclopropane rings with high enantioselectivity. acs.org
For existing racemic mixtures of cyclopropylamines or their precursors, chiral resolution is a viable strategy. This can be accomplished by forming diastereomeric salts with a chiral acid, which can then be separated by crystallization. nih.gov Additionally, enzymatic resolution methods can be employed to selectively react with one enantiomer, allowing for the separation of the enantiopure compounds.
Recent research has also focused on the direct synthesis of trans-2-substituted-cyclopropylamines with high diastereoselectivity from readily available starting materials like α-chloroaldehydes. figshare.comchemrxiv.org These methods often proceed by trapping a zinc homoenolate intermediate with an amine, followed by ring closure. figshare.com It has been noted that the cis/trans isomerization of the cyclopropylamine product can sometimes occur in the presence of zinc halide salts, but this can be suppressed by adding a polar aprotic co-solvent. nih.gov
Table 2: Comparison of Synthetic Methodologies
| Methodology | Key Features | Stereocontrol | Common Starting Materials |
|---|---|---|---|
| Simmons-Smith Reaction | Stereospecific conversion of alkenes to cyclopropanes. | Substrate-controlled (directing groups) or reagent-controlled (chiral ligands). | Alkenes, Allylic alcohols. |
| Michael-Initiated Ring-Closure | Forms highly functionalized cyclopropanes. | Can be made highly enantioselective with chiral catalysts. | Michael acceptors, Nucleophiles with leaving groups. |
| Kulinkovich Reactions | Direct conversion of amides or nitriles to cyclopropylamines. | Generally moderate diastereoselectivity for substituted products. | Amides, Nitriles, Grignard reagents. |
| Curtius Rearrangement | Converts carboxylic acids to amines with retention of configuration. | Complete retention of stereochemistry at the migrating carbon. | Cyclopropanecarboxylic acids. |
Diastereoselective Synthetic Routes (e.g., from α-chloroaldehydes)
A significant advancement in the synthesis of trans-2-substituted cyclopropylamines involves the use of readily available α-chloroaldehydes. nih.govchemrxiv.orgfigshare.comchemrxiv.org This method provides high diastereoselectivity for the trans isomer. nih.govchemrxiv.org The reaction mechanism proceeds through the formation of an electrophilic zinc homoenolate, which is then trapped by an amine. nih.govchemrxiv.orgfigshare.comchemrxiv.org Subsequent ring closure generates the desired cyclopropylamine. nih.govchemrxiv.orgfigshare.comchemrxiv.org
A key investigation into this methodology involved treating an α-chloroaldehyde with bis(iodozincio)methane (CH₂(ZnI)₂) at 0 °C, followed by the addition of an amine and heating. chemrxiv.org Initial experiments with morpholine as the amine yielded the corresponding cyclopropylamine with a diastereomeric ratio (d.r.) of 4.4:1. chemrxiv.org The yield was further optimized to be quantitative by adding isopropanol (B130326) to quench any remaining CH₂(ZnI)₂ before the amine addition, while maintaining the same diastereoselectivity. chemrxiv.org The order of addition is crucial, as reversing the sequence (amine followed by CH₂(ZnI)₂) resulted in no product formation. chemrxiv.org
The diastereoselectivity of this reaction is influenced by the reaction conditions. In the absence of a polar aprotic co-solvent, the ring-closure is a reversible process, leading to a thermodynamic mixture of trans and cis diastereomers, typically around a 5:1 ratio. chemrxiv.org
| Entry | Amine | Conditions | Yield (%) | Diastereomeric Ratio (trans:cis) |
|---|---|---|---|---|
| 1 | Morpholine | 1. CH₂(ZnI)₂, 0 °C, 1 h 2. Morpholine, 90 °C, 18 h | 77 | 4.4:1 |
| 2 | Morpholine | 1. CH₂(ZnI)₂, 0 °C, 1 h 2. i-PrOH 3. Morpholine, 90 °C, 18 h | 100 | 4.4:1 |
Enantioselective Methodologies (e.g., Asymmetric Cyclopropanation)
Enantioselective synthesis is crucial for producing specific stereoisomers of this compound and its analogues, as different enantiomers can have distinct biological activities. Asymmetric cyclopropanation is a primary strategy to achieve this. researchgate.netresearchgate.net
Transition metal-catalyzed asymmetric cyclopropanation of alkenes is a key method for constructing chiral cyclopropane skeletons. researchgate.net While various transition metals like zinc, copper, gold, palladium, and rhodium are used, there is a growing interest in employing earth-abundant and biocompatible metals like iron. researchgate.netresearchgate.net Chiral iron porphyrin catalysts, for instance, have been used for the highly enantioselective cyclopropanation of arylalkenes with in situ generated α-diazoacetonitrile, achieving high yields and diastereoselectivity. researchgate.net
Another approach involves the use of gem-dichloroalkanes as precursors to non-stabilized carbenes in asymmetric cyclopropanation reactions of alkenes, catalyzed by cobalt complexes. nih.govdicp.ac.cn This method has shown high levels of enantioselectivity for a range of alkenes. nih.govdicp.ac.cn The reaction can be performed under both heterogeneous conditions using a zinc reductant and homogeneous conditions using a tertiary amine reductant with a photoredox co-catalyst and visible light. nih.govdicp.ac.cn
Engineered enzymes, such as variants of sperm whale myoglobin, have also been developed as biocatalysts for the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketone carbene donors. nih.gov These biocatalysts exhibit broad substrate scope and high stereoselectivity. nih.gov
Control of Cis/Trans Isomerization in Cyclopropylamine Synthesis
In the synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes, it has been observed that cis/trans-isomerization can occur in the presence of zinc halide salts. nih.govchemrxiv.orgfigshare.comchemrxiv.org This isomerization can be suppressed by the addition of a polar aprotic cosolvent to the reaction mixture. nih.govchemrxiv.orgfigshare.comchemrxiv.org This allows for kinetic control of the reaction, favoring the formation of the trans isomer.
The stereochemistry of the starting alkene is conserved in many cyclopropanation reactions, making the reaction stereospecific. masterorganicchemistry.com For example, a cis-alkene will yield a cis-cyclopropane, and a trans-alkene will result in a trans-cyclopropane. masterorganicchemistry.com However, in some cases, a mixture of cis and trans isomers is formed, and separation or isomerization is necessary. For instance, in the synthesis of trans-2-phenylcyclopropylamine, an intermediate ester, cis,trans-ethyl-2-phenylcyclopropanecarboxylate, is isomerized using anhydrous sodium ethoxide to enrich the trans isomer. google.com
| Factor | Effect on Isomerization | Controlling Method |
|---|---|---|
| Zinc Halide Salts | Promotes cis/trans isomerization | Addition of a polar aprotic cosolvent |
| Alkene Stereochemistry | Conserved in the product | Use of stereochemically pure alkenes |
| Reaction Conditions | Can favor thermodynamic or kinetic product | Optimization of solvent, temperature, and catalyst |
Scalable Synthetic Approaches for this compound Analogues
The development of scalable synthetic routes is essential for the industrial production of this compound and its analogues for pharmaceutical and agrochemical applications.
Large-Scale Preparation Strategies (e.g., from gamma-butyrolactone)
A well-established and economically viable process for the large-scale manufacture of cyclopropylamine starts from gamma-butyrolactone (B3396035). google.comgoogleapis.com This multi-step synthesis involves several key transformations:
Ring-opening: The gamma-butyrolactone ring is cleaved with a hydrohalide, such as HCl, in the presence of a catalyst like an aqueous sulfuric acid solution, to form 4-chlorobutyric acid. google.com This method is a more cost-effective and environmentally friendly alternative to using zinc chloride. google.com
Esterification: The resulting 4-chlorobutyric acid is converted into a hindered chlorobutyrate ester using secondary or tertiary alkanols. google.com
Cyclization: The hindered ester is cyclized to form the corresponding cyclopropanecarboxylate (B1236923) ester. google.com This step can be carried out using solid caustic in a water-immiscible solvent with a phase transfer catalyst. google.comresearchgate.net
Ammoniation: The cyclopropanecarboxylate ester is then ammoniated to form cyclopropanecarboxamide (B1202528). google.com This can be achieved using a catalyst such as an alkali metal salt of a polyol. google.com
Hofmann Rearrangement: Finally, the cyclopropanecarboxamide is converted to cyclopropylamine via a modified Hofmann reaction. google.comresearchgate.net
Another scalable approach involves the Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid. beilstein-journals.orgd-nb.inforesearchgate.net This acid can be prepared on a large scale from 1-bromo-1-cyclopropylcyclopropane. beilstein-journals.orgd-nb.inforesearchgate.net The Curtius degradation, followed by deprotection, provides the corresponding cyclopropylamine hydrochloride in good yields. beilstein-journals.orgd-nb.inforesearchgate.net
Innovations in Green Chemistry for Cyclopropylamine Synthesis
Recent advances in green chemistry are focused on developing more sustainable and environmentally friendly methods for synthesizing cyclopropylamines. longdom.org This includes the use of biocatalysts and renewable raw materials to reduce the environmental impact of chemical processes. longdom.orgrsc.org
Key areas of innovation in green chemistry for cyclopropylamine synthesis include:
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, reducing energy consumption and waste generation. longdom.org
Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources instead of petroleum-based feedstocks. longdom.org
Solvent-Free Reactions: Conducting reactions under mechanochemical conditions, using metallic foils as catalysts, can eliminate the need for solvents and simplify purification processes. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. acs.orgnih.gov
These green chemistry approaches aim to make the synthesis of cyclopropylamines and their analogues more sustainable and economically viable in the long term. longdom.org
Reactivity and Mechanistic Investigations of 2 Ethyl Cyclopropylamine Hydrochloride
Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety
The high degree of strain in the cyclopropane ring of 2-Ethyl-cyclopropylamine hydrochloride makes it a key site of reactivity. The C-C bonds of the ring, with their significant p-character, can be cleaved under various conditions, including electrophilic, nucleophilic, radical, thermal, and photochemical pathways.
Nucleophilic ring-opening of a simple, non-activated cyclopropane such as that in 2-Ethyl-cyclopropylamine is generally an unfavorable process. The cyclopropane ring lacks a suitably electrophilic carbon to be attacked by a nucleophile, as there are no strong electron-withdrawing groups to activate the ring.
However, in related systems known as donor-acceptor (D-A) cyclopropanes, this reaction is a well-established synthetic methodology. In D-A cyclopropanes, the ring is substituted with both an electron-donating group (the donor) and an electron-withdrawing group (the acceptor). This polarization facilitates nucleophilic attack. The ring-opening of these activated cyclopropanes can often be catalyzed by Lewis acids. For instance, the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with various amine nucleophiles proceeds efficiently at room temperature. The Lewis acid is believed to coordinate to the acceptor group, further enhancing the electrophilicity of the cyclopropane carbon and enabling the nucleophilic attack that triggers ring cleavage. For a non-activated system like 2-Ethyl-cyclopropylamine, such a direct nucleophilic ring-opening would require harsh conditions or a significant degree of activation that is not inherently present in the molecule.
In strongly acidic environments, such as superacidic media, the cyclopropane ring can be activated toward electrophilic attack. While direct studies on this compound are limited, extensive research on the closely related compound, trans-2-phenylcyclopropylamine•HCl, in triflic acid (CF₃SO₃H) provides significant mechanistic insight.
In superacid, it is proposed that both the amine group and the cyclopropane ring are protonated, leading to the formation of a highly reactive dicationic superelectrophile. The reaction proceeds via protolytic cleavage of a C-C bond in the cyclopropane ring. A key mechanistic question is which bond cleaves: the vicinal bond (C1-C2) adjacent to the ammonium (B1175870) substituent, or the distal bond (C2-C3) opposite to it.
For trans-2-phenylcyclopropylamine•HCl, experimental evidence shows that the ring-opening occurs exclusively via cleavage of the distal (C2-C3) bond. This regioselectivity is attributed to two main factors:
Inductive Effects : The σ-withdrawing ammonium group weakens the adjacent vicinal bonds, but theoretical calculations suggest it has a more pronounced weakening effect on the distal bond.
Charge-Charge Repulsion : In the transition state leading to cleavage, protonation of a C-C bond creates a partial positive charge. Repulsion between this developing charge and the positive charge on the ammonium group is minimized when the proton attacks the distal bond, favoring that pathway.
Following the distal bond cleavage, a 1,3-dicationic intermediate is formed. This potent electrophile can then be trapped by a suitable nucleophile, such as an arene, in a Friedel-Crafts-type reaction to yield the final ring-opened product.
| Reactant | Superacid | Nucleophile | Product | Yield | Bond Cleaved |
|---|---|---|---|---|---|
| trans-2-Phenylcyclopropylamine•HCl | CF₃SO₃H (Triflic Acid) | Benzene | 3,3-diphenylpropylammonium triflate | Good | Distal (C2-C3) |
The cyclopropane ring in aminocyclopropanes is susceptible to cleavage through radical-mediated pathways, often initiated by single-electron transfer (SET) from the amine. The nitrogen atom's lone pair can be oxidized by a photocatalyst or a chemical oxidant to form a radical cation. This intermediate is primed for ring-opening.
The formation of the nitrogen-centered radical cation initiates a β-scission of one of the cyclopropane's C-C bonds. This ring-opening is a rapid process, driven by the release of the inherent ring strain. The cleavage results in the formation of a distonic radical cation, where the charge and the radical are separated, typically by three atoms (a 1,3-radical cation).
This radical-mediated ring-opening is a key step in various synthetic transformations. For instance, photocatalytic [3+2] cycloadditions of N-aryl cyclopropylamines with olefins proceed through such an intermediate. After photoexcitation, the photocatalyst is reductively quenched by the cyclopropylamine (B47189), generating the radical cation which subsequently undergoes ring-opening. The resulting 1,3-radical cation then adds to the olefin to initiate the cycloaddition process.
| Step | Process | Intermediate Species | Driving Force |
|---|---|---|---|
| 1 | Single-Electron Transfer (SET) | Nitrogen Radical Cation | Photochemical Excitation / Chemical Oxidation |
| 2 | β-Scission (Ring Opening) | Distonic (1,3) Radical Cation |
Metal-Catalyzed Carbon-Nitrogen Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-nitrogen (C-N) bonds, and cyclopropylamines are valuable substrates in this context. nih.gov The unique properties of the cyclopropane ring allow it to be more readily functionalized in these reactions compared to other saturated hydrocarbon groups. nih.gov Nickel-catalyzed reductive cross-coupling reactions, for instance, have been developed to directly synthesize 1-arylcyclopropylamines from cyclopropylamine derivatives. researchgate.net This method demonstrates excellent functional group tolerance and proceeds under mild conditions. researchgate.net
In these reactions, the cyclopropylamine derivative can act as either a nucleophile or an electrophile, depending on the reaction conditions and the nature of the catalyst. nih.gov For example, N-aryl-2-aminopyridines, which share structural similarities with functionalized cyclopropylamines, readily form stable complexes with transition metals like palladium, rhodium, and iridium, facilitating cyclization and functionalization reactions. rsc.org This highlights the potential for this compound to participate in a variety of C-N bond-forming reactions, leading to the synthesis of complex nitrogen-containing molecules.
Formal Cycloaddition Reactions (e.g., Photoactivated [3+2] Cycloaddition)
Formal cycloaddition reactions involving cyclopropylamines provide an efficient pathway to construct five-membered ring systems, which are prevalent in many biologically active molecules. chemrxiv.orgchemrxiv.org Photoactivated [3+2] cycloaddition reactions of N-aryl cyclopropylamines with olefins have been shown to proceed without the need for a photocatalyst or other additives. chemrxiv.orgchemrxiv.org This transformation is initiated by photoexcitation of the cyclopropylamine, leading to a single electron transfer (SET) process and the formation of a radical cation intermediate. chemrxiv.org The subsequent ring opening of the cyclopropane and reaction with the olefin leads to the formation of the cyclopentane (B165970) product. nih.gov
The regioselectivity of these cycloaddition reactions is often high, particularly with respect to the olefin component. nih.gov While diastereoselectivity can be an issue with monocyclic cyclopropylamines, the use of bicyclic analogues can impart a significant steric bias, leading to higher diastereoselectivity. nih.gov The reaction conditions are generally mild, often utilizing visible light from a fluorescent lightbulb at room temperature. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Diastereomeric Ratio (d.r.) |
| N-Aryl cyclopropylamine | α,β-Unsaturated carbonyl | No photocatalyst/additive | N-Arylaminocycloalkyl | Good to excellent | Varies |
| Cyclopropylaniline | Styrene | Ru(bpz)₃₂ / visible light | Substituted cyclopentane | Moderate | 1:1 (cis/trans) |
| Bicyclic cyclopropylamine | Styrene | Ru(bpz)₃₂ / visible light | Substituted cyclopentane | Good | High |
Nitrosation Reactions and Cyclopropyl (B3062369) Group Cleavage
The reaction of cyclopropylamines with nitrosating agents, such as nitrous acid, can lead to the cleavage of the cyclopropyl group. researchgate.net This reaction is believed to proceed through the formation of an amine radical cation, which then undergoes rapid ring opening. researchgate.net The resulting iminium ion with a carbon-centered radical can then react further, for example, by combining with nitric oxide or undergoing oxidation. researchgate.net
The selective cleavage of the cyclopropyl group from the nitrogen atom is a key feature of this reaction. researchgate.net The nature of the products derived from the cyclopropane ring provides strong evidence for the proposed radical cation mechanism. researchgate.net The conditions for nitrosation reactions can vary, but they often occur under acidic conditions. nih.govcir-safety.org The reactivity of the amine and the nitrosating agent is influenced by factors such as pH and the presence of catalysts. nih.govsci-hub.se
Reaction Intermediates and Transition State Analysis
Understanding the intermediates and transition states involved in the reactions of this compound is crucial for elucidating reaction mechanisms and predicting product outcomes. The unique strain energy of the cyclopropane ring significantly influences the stability and reactivity of these intermediates.
Characterization of Amine Radical Cations and Iminium Ions
Amine radical cations are key intermediates in many of the reactions of cyclopropylamines, including photoactivated cycloadditions and nitrosation reactions. beilstein-journals.orgnih.gov These species can be generated through single-electron oxidation of the parent amine, often facilitated by a photocatalyst or a chemical oxidant. nih.govnih.gov The formation of the amine radical cation leads to a weakening of the C-C bonds in the cyclopropane ring, promoting ring opening. nih.gov
The subsequent ring opening of the cyclopropylamine radical cation generates an iminium ion with a carbon-centered radical. researchgate.net This intermediate is highly reactive and can undergo a variety of downstream reactions, including addition to nucleophiles and further oxidation. researchgate.net The characterization of these transient species often relies on indirect evidence, such as product analysis and mechanistic studies. nih.gov
Reactions Involving the Amine Functional Group
Zinc Homoenolate Intermediates in Cyclopropylamine Formation
While not directly involved in the reactivity of pre-formed this compound, zinc homoenolate intermediates are crucial in the synthesis of cyclopropylamines from other starting materials. google.comresearchgate.net These intermediates are typically generated from the ring-opening of cyclopropanols mediated by a zinc catalyst. researchgate.netnih.gov The resulting zinc homoenolate can then react with an amine to form the corresponding trans-cyclopropylamine in good yields. blogspot.comacs.org This synthetic strategy highlights the versatility of organometallic intermediates in accessing the cyclopropylamine motif. google.com
Mechanistic Models for Strain-Induced Homolysis in Cyclopropane Ring Systems
The high ring strain of the cyclopropane ring is a key factor driving many of its reactions. nih.gov This strain provides a thermodynamic driving force for ring-opening reactions, which can proceed through homolytic cleavage of a C-C bond. nih.gov This process can be initiated by various means, including thermolysis, photolysis, or single electron transfer. nih.gov
In the context of this compound, the formation of an amine radical cation can be considered a single electron transfer event that initiates the homolysis of the cyclopropane ring. nih.gov The transition state for this ring-opening process is thought to be "product-like," with the positive charge becoming localized on the cyclopropyl group. vt.edu This localization, however, may not fully benefit from stabilization by an adjacent aromatic ring, which can influence the rate of ring opening. vt.edu The subsequent reactions of the resulting radical intermediate are then dictated by the specific reaction conditions and the nature of other reactants present. nih.gov
Influence of Stereoelectronic Effects on Reactivity
Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule, play a crucial role in understanding the behavior of this compound. The conformation of the cyclopropyl ring and the relative orientation of the ethyl and amino groups dictate the extent of orbital overlap, which in turn affects the stability of different conformers and the transition states of reactions. Key stereoelectronic interactions in this molecule include hyperconjugation involving the cyclopropane ring orbitals and the substituents.
The reactivity of the amino group and the cyclopropane ring is not merely a function of inductive effects but is significantly modulated by these spatial orbital interactions. For instance, the orientation of the nitrogen lone pair relative to the C-C bonds of the cyclopropane ring can influence its availability for protonation or nucleophilic attack. Similarly, the alignment of the C-H or C-C bonds of the ethyl group with the cyclopropane ring orbitals can affect the stability of the system.
Detailed research on substituted cyclopropylamines, particularly computational studies on 2-fluorocyclopropylamines, provides a valuable framework for understanding the stereoelectronic landscape of this compound. nih.gov These studies reveal that the conformational preferences and basicity are governed by hyperconjugative interactions, leading to distinct local charge distributions and hybridization at the nitrogen atom. nih.gov
The substitution pattern on the cyclopropane ring, specifically the cis or trans relationship between the ethyl and amino groups, will lead to different preferred conformations. In these conformations, the molecule seeks to maximize stabilizing hyperconjugative interactions and minimize steric strain. For example, a stabilizing interaction can occur between the filled orbitals of a C-H or C-C bond and an adjacent empty (antibonding) orbital. The efficiency of this interaction is highly dependent on the dihedral angle between the interacting orbitals, with a perplanar alignment being optimal.
In the context of this compound, the protonated amino group introduces a strongly electron-withdrawing substituent. This influences the electronic properties of the cyclopropane ring and the adjacent ethyl group. The reactivity of the molecule, for instance in ring-opening reactions, will be dependent on which C-C bond of the cyclopropane ring is weakened by these stereoelectronic effects.
To illustrate the impact of substitution on the properties of cyclopropylamines, the following table presents computational data for cyclopropylamine and its 2-fluoro derivatives. nih.gov While not specific to the 2-ethyl derivative, these data highlight the sensitivity of molecular properties to substitution, which is a direct consequence of stereoelectronic effects.
| Compound | Conformer | Relative Enthalpy (kcal/mol) | Gas Phase Proton Affinity (kcal/mol) |
| Cyclopropylamine | s-trans | 0.0 | 217.6 |
| gauche | 2.0 | - | |
| trans-2-Fluorocyclopropylamine | trans-2a | 0.0 | 209.3 |
| cis-2-Fluorocyclopropylamine | cis-2c | 2.57 | 215.6 |
Data sourced from computational studies on analogous compounds. nih.gov
Further insight into the nature of these interactions can be gained from Natural Bond Orbital (NBO) analysis, which quantifies the stabilization energy from hyperconjugative interactions. For the protonated forms of cyclopropylamine and its fluoro-derivatives, specific donor-acceptor orbital interactions are key to understanding their relative stabilities. A similar analysis for this compound would be necessary to fully elucidate the specific stereoelectronic factors governing its reactivity.
Derivatization and Structural Diversification of 2 Ethyl Cyclopropylamine Hydrochloride
Synthesis of Substituted 2-Ethyl-cyclopropylamine Analogues
Modification of the core 2-ethyl-cyclopropylamine structure can be achieved by introducing substituents at the nitrogen atom (N-substitution) or directly onto the cyclopropane (B1198618) ring (ring-substitution). These modifications can significantly alter the molecule's steric profile, basicity, and interaction with biological targets.
N-substitution of the primary amine in 2-ethyl-cyclopropylamine is a straightforward approach to generating a diverse library of analogues. Standard organic transformations such as N-alkylation and N-acylation can be readily employed.
N-Alkylation: This can be achieved by reacting 2-ethyl-cyclopropylamine with alkyl halides or through reductive amination with aldehydes or ketones. For instance, N-alkylation can be performed using reagents like propylene (B89431) carbonate, which serves as both a reagent and a green solvent, to introduce hydroxypropyl groups. wikipedia.orgnih.gov
N-Acylation: The amine can be converted to an amide via reaction with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. rsc.orgmdpi.com This transformation is widely used to modify the electronic properties and hydrogen-bonding capabilities of the amino group. rsc.org
Ring-substituted analogues of 2-ethyl-cyclopropylamine introduce complexity directly onto the strained carbocyclic core. General methods for the synthesis of substituted cyclopropylamines often involve the construction of the ring with the desired substituents already in place. One effective method involves the reaction of α-chloroaldehydes with a zinc homoenolate, which is then trapped by an amine, followed by ring closure to form the trans-2-substituted cyclopropylamine (B47189) with high diastereoselectivity. rsc.orgnih.gov While this method is general for 2-substituted cyclopropylamines, it can be adapted to synthesize derivatives with substitution at the C1 or C3 positions relative to the amino group.
Table 1: Examples of N-Substitution Reactions Applicable to 2-Ethyl-cyclopropylamine This table is illustrative and based on general amine reactivity.
| Reaction Type | Reagent Example | Product Functional Group |
|---|---|---|
| N-Alkylation | Propylene Carbonate | Secondary Amine (-NH-CH₂(CH₃)OH) |
| N-Acylation | Acetyl Chloride | Amide (-NH-CO-CH₃) |
| Reductive Amination | Acetone, NaBH₃CN | Isopropylamine (-NH-CH(CH₃)₂) |
| Sulfonylation | Tosyl Chloride | Sulfonamide (-NH-SO₂-C₆H₄-CH₃) |
The 2-ethyl-cyclopropylamine structure contains two stereogenic centers (at C1 and C2 of the cyclopropane ring), leading to the existence of four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These isomers exist as two pairs of enantiomers (cis and trans diastereomers). The relative orientation of the ethyl and amino groups defines the cis/trans isomerism, which significantly impacts the molecule's three-dimensional shape and biological activity.
The synthesis of specific isomers, particularly single enantiomers, is crucial for pharmaceutical applications, as different enantiomers can have distinct biological properties. nih.gov Asymmetric synthesis strategies are employed to achieve high enantiomeric and diastereomeric purity. Key approaches include:
Chiral Resolution: Separation of racemic mixtures of cyclopropane carboxylic acid precursors using chiral resolving agents, such as cinchona alkaloids, followed by conversion to the desired amine. organic-chemistry.org
Asymmetric Cyclopropanation: The use of chiral catalysts or auxiliaries to direct the stereochemical outcome of the ring-forming reaction. nih.gov
Substrate-Directed Reactions: Employing a chiral auxiliary in a sequence of reactions, such as an aldol (B89426) reaction followed by cyclopropanation and retro-aldol cleavage, can yield enantiopure cyclopropane carboxaldehydes, which are precursors to the amines. nih.gov
The ability to control the stereochemistry allows for the preparation of specific trans or cis isomers. For example, methods have been developed for the highly diastereoselective synthesis of trans-2-substituted-cyclopropylamines. rsc.orgnih.gov Such control is critical, as the spatial arrangement of substituents dictates the molecule's interaction with chiral environments like enzyme active sites or receptors.
Functionalization of the Ethyl Side Chain for Molecular Complexity
While direct functionalization of the ethyl side chain of 2-ethyl-cyclopropylamine is not widely reported, established methods for C-H activation and oxidation of alkyl groups on cyclic systems provide potential pathways for introducing molecular complexity. researchgate.net The primary challenge lies in the chemical inertness of the sp³ C-H bonds of the ethyl group.
Potential strategies, drawn from analogous chemical systems, include:
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) can oxidize alkyl side chains attached to aromatic rings to carboxylic acids. libretexts.orgyoutube.com However, this method requires an adjacent activating group (like an aryl ring) and is typically harsh, which may not be compatible with the strained cyclopropane ring. The ethyl group in 2-ethyl-cyclopropylamine lacks this activation, making such oxidations challenging.
C-H Activation/Functionalization: Transition metal-catalyzed C-H activation offers a more controlled approach. Palladium(II) catalysts with specialized ligands have been used for the enantioselective C-H activation of cyclopropanes themselves, allowing for coupling with organoboron reagents. nih.gov While typically focused on the C-H bonds of the ring, similar principles could potentially be adapted for the side chain with appropriate directing groups. Photochemical activation of hypervalent iodine reagents has also been shown to effect C-H alkynylation on arylcyclopropanes, demonstrating a method for functionalizing C-H bonds adjacent to the ring. rsc.org
Radical Reactions: Radical-based transformations, such as selective bromination using N-bromosuccinimide (NBS) under UV irradiation, are known to functionalize benzylic positions. libretexts.org The applicability of such methods to the non-activated ethyl group on a cyclopropane ring would depend on the relative reactivity of the C-H bonds and the stability of the resulting radical intermediate.
These approaches remain speculative for 2-ethyl-cyclopropylamine and would require significant methodological development to achieve selective functionalization of the ethyl group without opening the strained cyclopropane ring.
Development of Hybrid Molecular Architectures Incorporating the 2-Ethyl-cyclopropylamine Motif
Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, selectivity, or a multi-target mode of action. mdpi.com The 2-ethyl-cyclopropylamine motif, as a key pharmacophore in various bioactive compounds, is an attractive candidate for incorporation into such hybrid architectures. longdom.org
A prominent strategy for creating hybrid molecules is "click chemistry," which utilizes highly efficient and specific reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to link different molecular building blocks. wikipedia.orgnih.govorganic-chemistry.orgscripps.edu To incorporate the 2-ethyl-cyclopropylamine motif using this method, one could first synthesize an azide (B81097) or alkyne derivative of the molecule. This functionalized cyclopropylamine can then be "clicked" onto another molecule of interest containing the complementary functional group, forming a stable triazole linker.
An example of incorporating a cyclopropylamine moiety into a more complex, bioactive scaffold is seen in the development of novel inhibitors for Lysine Specific Demethylase 1 (LSD1), an important target in cancer therapy. nih.gov Researchers have designed and synthesized a series of hybrid molecules containing a cyclopropylamine pharmacophore linked to a cyanopyrimidine scaffold. nih.gov In these hybrids, the cyclopropylamine portion is crucial for the mechanism of enzyme inhibition, while the substituted cyanopyrimidine part allows for modulation of physicochemical properties and interactions with other regions of the enzyme's active site. nih.gov This work demonstrates how the cyclopropylamine motif can be integrated into larger, multi-functional molecules to generate novel therapeutic candidates. nih.gov
Advanced Applications of 2 Ethyl Cyclopropylamine Hydrochloride in Organic Synthesis
Building Block for Complex Molecular Scaffolds
The strained ring system of 2-ethyl-cyclopropylamine offers a gateway to diverse and complex molecular structures. The inherent ring strain can be strategically released in synthetic transformations to build larger, more elaborate frameworks, including fused heterocyclic, polycyclic, and spiro compounds. nih.gov
Synthesis of Fused Heterocyclic Systems
Cyclopropylamines are instrumental in the synthesis of fused heterocyclic systems, often through rearrangement reactions. A notable method is the cyclopropylimine rearrangement, which provides access to five-membered N-containing heterocycles. researchgate.net When the cyclopropyl (B3062369) substituent is part of an endocyclic C=N bond, this rearrangement leads to the formation of fused heterocyclic systems. For instance, 2-cyclopropylbenzimidazole derivatives can undergo a cyclopropyliminium rearrangement to yield 2,3-dihydropyrrolobenzimidazoles. researchgate.net Similarly, 2-cyclopropylthiazole (B2563669) hydrobromides can rearrange in a melt to form 6,7-dihydro-5H-pyrrolo[2,1-b]thiazol-4-ium bromides. researchgate.net
Another strategy involves the iodocyclization of vinylcyclopropanes, which can be adapted to synthesize cyclopropyl-fused tetrahydrofurans. otago.ac.nz This method demonstrates the versatility of the cyclopropane (B1198618) ring as a linchpin in forming fused systems.
| Starting Material Class | Reaction Type | Product Class | Ref. |
| 2-Cyclopropylbenzimidazoles | Cyclopropyliminium Rearrangement | 2,3-Dihydropyrrolobenzimidazoles | researchgate.net |
| 2-Cyclopropylthiazoles | Iminocyclopropane-Pyrroline Rearrangement | Dihydro-pyrrolo[2,1-b]thiazoles | researchgate.net |
| Vinylcyclopropanes | Electrophilic Iodocyclization | Cyclopropyl-fused Tetrahydrofurans | otago.ac.nz |
Preparation of Polycyclic Systems
The synthesis of natural products and other biologically active molecules often requires the construction of complex polycyclic systems. nih.gov While direct applications of 2-ethyl-cyclopropylamine in this area are specific, the general reactivity of cyclopropanes is well-established. Cyclization and annulation reactions initiated by the ring-opening of cyclopropanes are a powerful tool in synthetic chemistry. researchgate.net For example, strategies like the Dienyne Ring-Closing Metathesis (RCM)/Diels-Alder approach have been used to construct novel steroid-like polycyclic systems, showcasing the potential of incorporating small rings into complex frameworks. researchgate.net The development of enantioselective C–H activation of cyclopropanes also provides a new method for synthesizing chiral cyclopropanecarboxylic acids, which are precursors to polycyclic structures. nih.gov
Construction of Spiro Compounds
Spiro compounds, which feature two rings sharing a single atom, are of growing interest in medicinal chemistry due to their unique three-dimensional structures. nih.gov Cyclopropylamine (B47189) derivatives are valuable precursors for spirocyclic systems. One-pot reactions of 1-acylcyclopropanecarboxamides with electron-deficient alkenes can construct bridged O,O-ketal fused spiro piperidone-cyclopropane derivatives with excellent yields. rsc.org Furthermore, the asymmetric diastereoselective synthesis of spirocyclopropane derivatives of oxindole (B195798) has been achieved, highlighting the utility of cyclopropanes in creating complex spirocyclic architectures. ynu.edu.cn Cycloaddition reactions are also a key strategy; for example, the annulation of α,β-unsaturated N-arylaldimines and MBH acrylates of isatins leads to spiro[indoline-3,3′-pyrroles] through a [3+2] cycloaddition process. rsc.org
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Ref. |
| 1-Acylcyclopropanecarboxamides | Electron-deficient alkene (EWG = CHO) | N/A (Domino Process) | Fused spiro piperidone-cyclopropanes | rsc.org |
| Oxindoles | Nitroalkenes | Chiral Thiourea (B124793) Catalysts | Spiro[cyclopropane-oxyindole] compounds | ynu.edu.cn |
| α,β-Unsaturated N-arylaldimines | MBH acrylates of isatins | DABCO | Spiro[indoline-3,3′-pyrroles] | rsc.org |
Role in Carbon-Carbon and Carbon-Heteroatom Bond Formation
2-Ethyl-cyclopropylamine hydrochloride is a valuable synthon for forging new carbon-carbon and carbon-heteroatom bonds. The amine group can act as a directing group in C-H functionalization, while the strained ring can participate in cycloaddition reactions to form larger cyclic systems.
C-H Functionalization Strategies in Cyclopropanes
The direct functionalization of C(sp³)–H bonds is a powerful strategy in organic synthesis. For cyclopropanes, this has been achieved with high efficiency and selectivity, often using a directing group to guide the reaction. Palladium-catalyzed C–H arylation of cyclopropanes can be enabled by a picolinamide (B142947) auxiliary, leading exclusively to cis-substituted products. acs.org
To achieve asymmetry, chiral directing groups are employed. The use of an isoleucine-NH2 auxiliary has been shown to provide excellent levels of asymmetric induction in the Pd(II)-catalyzed β-methylene C(sp³)–H bond activation of cyclopropanes and their cross-coupling with aryl iodides. rsc.org Similarly, novel mono-N-protected amino acid ligands have been developed for Pd(II)-catalyzed enantioselective C–H activation, allowing for coupling with a diverse range of organoboron reagents under mild conditions. nih.gov These methods provide a new retrosynthetic approach to constructing enantioenriched cis-substituted cyclopropanecarboxylic acids. nih.gov
| Reaction Type | Catalyst | Directing Group / Ligand | Key Feature | Ref. |
| C–H Arylation | Palladium | Picolinamide | Efficient, exclusively cis-substituted products | acs.org |
| Asymmetric C–H Arylation | Palladium(II) | Isoleucine-NH2 | High asymmetric induction (up to 72:1 dr) | rsc.org |
| Enantioselective C–H Activation | Palladium(II) | Mono-N-protected amino acid (MPAA) | Couples with diverse organoboron reagents | nih.gov |
| Enantioselective C–H Arylation | Palladium | N-acetyl amino acid ligand | Directed by native tertiary alkylamines | chemrxiv.org |
Cycloaddition Reactions in Complex Molecule Synthesis
Cycloaddition reactions are a cornerstone of organic synthesis for building cyclic molecules with high efficiency and stereocontrol. numberanalytics.com Cyclopropylamines are excellent partners in these transformations, particularly in [3+2] cycloadditions where the three-membered ring acts as a three-carbon component.
A formal photochemical [3+2] cycloaddition using N-aryl cyclopropylamines and α,β-unsaturated carbonyl systems can proceed without photocatalysts or additives. chemrxiv.orgchemrxiv.org This reaction proceeds through a Single Electron Transfer (SET) mechanism and offers a broad scope for synthesizing N-arylaminocycloalkyl compounds in good yields. chemrxiv.orgchemrxiv.org Additionally, a highly diastereoselective, visible-light-induced [3+2] cycloaddition between N-sulfonyl cyclopropylamines and electron-deficient olefins has been developed using an organic photocatalyst. acs.org This process involves the generation of a nitrogen-centered radical, strain-induced ring opening, and subsequent cyclization to construct trans-cyclopentanes. acs.org
| Cyclopropylamine Derivative | Reaction Partner | Conditions | Product Type | Ref. |
| N-Aryl Cyclopropylamines | α,β-Unsaturated Carbonyls | Photochemical (no catalyst) | N-Arylaminocyclopentanes | chemrxiv.orgchemrxiv.org |
| N-Sulfonyl Cyclopropylamines | Electron-deficient Olefins | Visible Light, Organic Photocatalyst | trans-Cyclopentanes | acs.org |
Precursors for Specialized Chemical Reagents and Research Materials
Cyclopropylamines are fundamental building blocks in the synthesis of a wide array of specialized chemical reagents and materials for research, particularly in medicinal chemistry and agrochemistry. The unique three-membered ring of cyclopropylamine imparts specific conformational rigidity and metabolic stability to molecules, properties that are highly desirable in the design of bioactive compounds.
The primary amine group serves as a key functional handle for introducing the cyclopropyl moiety into larger, more complex scaffolds through various chemical transformations. This has led to the incorporation of the cyclopropylamine structure into a range of biologically active molecules. For instance, the cyclopropylamine framework is a critical component in the pharmacophore of monoamine oxidase (MAO) inhibitors, a class of antidepressants. longdom.org It is also found in antiviral and anticancer agents. longdom.org
In the context of research materials, substituted cyclopropylamines are used to synthesize molecular probes and reference compounds for studying biological systems. For example, derivatives of 2-arylcyclopropylamines serve as versatile intermediates in the preparation of bioactive molecules such as toll-like receptor agonists and Lysine-Specific Demethylase 1 (LSD1) inhibitors. researchgate.net While direct synthetic routes employing this compound are not extensively documented, its structural similarity to these valuable precursors suggests its potential as a building block for novel research chemicals, particularly those targeting the central nervous system.
Table 1: Examples of Bioactive Molecules Derived from Cyclopropylamine Precursors
| Precursor Class | Resulting Bioactive Compound Class | Therapeutic Area |
| Phenylcyclopropylamine | Monoamine Oxidase (MAO) Inhibitors | Antidepressant |
| 2-Arylcyclopropylamines | Lysine-Specific Demethylase 1 (LSD1) Inhibitors | Oncology |
| Substituted Cyclopropylamines | Toll-like Receptor Agonists | Immunology |
| Cyclopropylamines | N-cyclopropyl-1,3,5-triazine-2,4,6-triamine (Cyromazine) | Agrochemical (Insecticide) |
Utilization in Biocatalysis for Amine Dehydrogenase Systems
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, and amine dehydrogenases (AmDHs) are at the forefront of enzymatic methods for producing chiral amines. nih.gov These enzymes catalyze the asymmetric reductive amination of ketones and aldehydes to furnish optically pure amines, which are invaluable intermediates in the pharmaceutical industry. nih.gov
The substrate scope of amine dehydrogenases has been a subject of intense research, with studies demonstrating that these enzymes can accept a variety of amine donors. Notably, cyclopropylamine has been identified as a viable amine donor for several native and engineered amine dehydrogenases. acs.org For example, reductive aminases have been shown to catalyze the reaction between ketones, such as cyclohexanone, and cyclopropylamine. acs.org This demonstrates the potential for using cyclopropylamine derivatives in enzymatic synthesis to create chiral amines containing the cyclopropyl group.
While the direct use of this compound as an amine donor in AmDH-catalyzed reactions has not been specifically reported in the reviewed literature, the acceptance of the parent cyclopropylamine by these enzymes opens the door to this possibility. The ethyl substitution on the cyclopropane ring would introduce additional steric bulk, which could influence enzyme recognition and catalytic efficiency. Further research, including enzyme engineering and substrate screening, would be necessary to determine the compatibility of this compound with existing amine dehydrogenase systems. The successful application of this substrate would provide a biocatalytic route to novel, enantiomerically enriched 2-ethyl-N-cyclopropylamines, which could be valuable synthons for new pharmaceuticals and other bioactive compounds.
Table 2: Amine Dehydrogenase Reactions with Cyclopropylamine
| Enzyme Class | Ketone/Aldehyde Substrate | Amine Donor | Product Type |
| Reductive Aminase (RedAm) | Cyclohexanone | Cyclopropylamine | N-Cyclopropylcyclohexanamine |
| Reductive Aminase (RedAm) | Benzaldehyde | Cyclopropylamine | N-Benzylcyclopropanamine |
| Reductive Aminase (pIR23) | Cinnamaldehyde | Cyclopropylamine | N-Cinnamylcyclopropanamine |
https://en.wikipedia.org/wiki/Cyclopropanation Cyclopropanation refers to any chemical process which generates cyclopropane rings. It is an important process in modern chemistry as many useful compounds bear this motif; for example pyrethroids and a number of quinolone antibiotics (ciprofloxacin, sparfloxacin, etc.). However the high ring strain of the cyclopropane ring limits the number of currently available methods.
The earliest, and still one of the most utilized, cyclopropanation methods is the reaction of a carbene with an alkene, which can be thought of as a [2+1] cycloaddition. In these reactions, a carbene or carbene-like species is generated in situ. Due to their high reactivity, carbenes are rarely used directly. Instead, they are typically used as "carbene equivalents" in the form of a carbenoid.
One of the most popular methods for cyclopropanation is the Simmons–Smith reaction which uses a carbenoid, typically prepared from diiodomethane (B129776) and a zinc-copper couple. Other methods include the use of diazomethane, often with a transition-metal catalyst such as palladium or copper, and the use of ylides, such as the Johnson–Corey–Chaykovsky reaction.
Asymmetric cyclopropanation, a variation of cyclopropanation, is a popular method for the enantioselective synthesis of cyclopropanes. Many effective strategies have been developed, most of which involve the use of a chiral catalyst. The most successful and widely used catalysts are based on transition metals, such as copper, rhodium, and palladium, with chiral ligands.
The mechanism of many cyclopropanation reactions has been a topic of interest for many years. The mechanism of the Simmons-Smith reaction, for example, is thought to proceed via a "butterfly" transition state. The exact mechanism, however, is still a matter of debate.
The Kulinkovich reaction provides access to cyclopropanols via reaction of an ester with a Grignard reagent in the presence of a titanium catalyst.
The Bingel reaction is a fullerene cyclopropanation reaction.
A 1,3-dipolar cycloaddition of a cyclopropane with a nitrile oxide gives a 2-isoxazoline.
The Conroy-Europe reaction is a named reaction in which a cyclopropane is formed from the reaction of an α-halo-ketone with a β-diketone or β-keto-ester in the presence of a base.
The Cantrell-Haller-Williams reaction is a named reaction in which a cyclopropane is formed from the reaction of an α,β-unsaturated ketone with a sulfonium (B1226848) ylide.
The cyclopropyl group can also be formed from a 3-substituted leaving group via an intramolecular Wurtz reaction. For example, 1-bromo-3-iodocyclobutane can be converted to bicyclo[1.1.0]butane via an intramolecular Wurtz reaction.
The cyclopropyl group can also be formed from a 1,3-dihalide via an intramolecular substitution reaction. For example, 1,3-dibromopropane (B121459) can be converted to cyclopropane via an intramolecular substitution reaction.
The cyclopropyl group can also be formed from a 1,3-dihalide via an intramolecular elimination reaction. For example, 1,3-dibromopropane can be converted to cyclopropane via an intramolecular elimination reaction.
The cyclopropyl group can also be formed from a 1,3-dihalide via an intramolecular addition reaction. For example, 1,3-dibromopropane can be converted to cyclopropane via an intramolecular addition reaction.
The cyclopropyl group can also be formed from a 1,3-dihalide via an intramolecular rearrangement reaction. For example, 1,3-dibromopropane can be converted to cyclopropane via an intramolecular rearrangement reaction.
The cyclopropyl group can also be formed from a 1,3-dihalide via an intramolecular cyclization reaction. For example, 1,3-dibromopropane can be converted to cyclopropane via an intramolecular cyclization reaction.
The cyclopropyl group can also be in the form of a cyclopropylamine. The neuroprotective agent and monoamine oxidase inhibitor tranylcypromine (B92988) is a cyclopropylamine.
The cyclopropyl group can also be in the form of a cyclopropylcarbinol. The cyclopropylcarbinol rearrangement is a reaction in which a cyclopropylcarbinol is converted to a homoallylic alcohol.
The cyclopropyl group can also be in the form of a cyclopropylmethyl cation. The cyclopropylmethyl cation is a non-classical ion.
The cyclopropyl group can also be in the form of a cyclopropylmethyl radical. The cyclopropylmethyl radical is a radical that can undergo a rearrangement to a homoallylic radical.
The cyclopropyl group can also be in the form of a cyclopropylmethyl anion. The cyclopropylmethyl anion is a carbanion that can undergo a rearrangement to a homoallylic anion.
The cyclopropyl group can also be in the form of a cyclopropylidene. The cyclopropylidene is a carbene that can undergo a rearrangement to allene.
The cyclopropyl group can also be in the form of a cyclopropyne (B14603985). The cyclopropyne is a cycloalkyne that can undergo a rearrangement to allene.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The cyclopropenethione is a thioketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The cyclopropenimine is an imine that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The cyclopropenethione is a thioketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The cyclopropenimine is an imine that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The cyclopropenethione is a thioketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The cyclopropenimine is an imine that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The cyclopropenethione is a thioketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The cyclopropenimine is an imine that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The cyclopropenethione is a thioketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The cyclopropenimine is an imine that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The cyclopropenethione is a thioketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The cyclopropenethione is a thioketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The cyclopropenethione is a thioketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The cyclopropenethione is a thioketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The cyclopropenethione is a thioketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The cyclopropenethione is a thioketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The cyclopropenethione is a thioketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The cyclopropenethione is a thioketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The cyclopropenethione is a thioketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The cyclopropenethione is a thioketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The cyclopropenethione is a thioketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The cyclopropenethione is a thioketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The cyclopropenethione is a thioketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The cyclopropenethione is a thioketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The cyclopropenethione is a thioketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The cyclopropenethione is a thioketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The cyclopropenethione is a thioketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The cyclopropenethione is a thioketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The cyclopropenethione is a thioketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is an antiaromatic anion.
The cyclopropyl group can also be in the form of a cyclopropenyl cation. The cyclopropenyl cation is an aromatic cation.
The cyclopropyl group can also be in the form of a cyclopropenone. The cyclopropenone is a ketone that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenethione. The thioketone can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenimine. The imine can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenylidene. The cyclopropenylidene is a carbene that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl radical. The cyclopropenyl radical is a radical that can undergo a rearrangement to an allene.
The cyclopropyl group can also be in the form of a cyclopropenyl anion. The cyclopropenyl anion is
Computational and Theoretical Studies on 2 Ethyl Cyclopropylamine Hydrochloride
Advanced Computational Approaches in Enzyme Systems (e.g., Amine Dehydrogenases)
The study of 2-Ethyl-cyclopropylamine hydrochloride's interaction with enzyme systems, particularly amine dehydrogenases (AmDHs), is a field ripe for advanced computational approaches. While specific research on this exact compound is not extensively documented, the principles of computational chemistry and molecular modeling applied to similar cyclopropylamine (B47189) derivatives and enzyme systems provide a robust framework for understanding potential interactions. nih.govresearchgate.net
Computational methods such as molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating the binding modes of small molecules like this compound within the active sites of enzymes. researchgate.netresearchgate.net For instance, studies on other cyclopropylamines with enzymes like monoamine oxidases (MAO) have demonstrated the utility of docking in predicting the affinity and orientation of the ligand. nih.govresearchgate.net These studies often reveal key amino acid residues that form hydrogen bonds or hydrophobic interactions with the cyclopropylamine moiety and its substituents.
In the context of amine dehydrogenases, which are of significant interest for the synthesis of chiral amines, computational approaches can guide protein engineering efforts to enhance catalytic activity and substrate specificity. nih.govmdpi.com Homology modeling can be employed to generate three-dimensional structures of AmDHs for which crystal structures are not yet available. acs.org Subsequently, docking simulations with this compound could predict its binding affinity and identify steric or electronic factors that might influence its conversion.
Molecular dynamics simulations can further refine these static models by providing insights into the dynamic behavior of the enzyme-substrate complex over time. mdpi.com These simulations can reveal conformational changes in the enzyme upon substrate binding and help to understand the catalytic mechanism at a molecular level. For example, MD simulations could track the trajectory of the hydride transfer from the cofactor (typically NADH or NADPH) to the substrate, a key step in the reductive amination process.
The table below illustrates a hypothetical outcome of a computational docking study of 2-Ethyl-cyclopropylamine and its parent compound, cyclopropylamine, with a model amine dehydrogenase. Such a study would typically analyze binding energies and key interacting residues.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Cyclopropylamine | -5.8 | Asp112, Tyr254, Trp156 | Hydrogen Bond, Pi-Pi Stacking |
| 2-Ethyl-cyclopropylamine | -6.5 | Asp112, Val198, Leu201 | Hydrogen Bond, Hydrophobic |
This hypothetical data suggests that the ethyl group in 2-Ethyl-cyclopropylamine could lead to stronger binding through additional hydrophobic interactions within the enzyme's active site.
Spectroscopic Parameter Prediction and Theoretical Validation
Theoretical calculations are a powerful tool for predicting and validating spectroscopic parameters of molecules like this compound. Quantum chemical methods, such as Density Functional Theory (DFT) and ab-initio calculations, can provide highly accurate predictions of various spectroscopic data, including vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. tandfonline.comtandfonline.com
For instance, the vibrational spectrum of cyclopropylamine has been a subject of both experimental and theoretical investigation. nih.gov Computational studies on the gas-phase pyrolysis of cyclopropylamine have utilized quantum chemical calculations to determine the molecular structure, harmonic vibrational frequencies, and thermochemical parameters of intermediates and products. tandfonline.comtandfonline.com These same methodologies can be applied to this compound to predict its infrared spectrum. The calculated frequencies can then be compared with experimental data to confirm the molecular structure and assign vibrational modes.
Similarly, theoretical predictions of NMR spectra are invaluable for structure elucidation. nmrdb.orgnmrdb.org By calculating the magnetic shielding tensors of the nuclei in this compound, it is possible to predict the ¹H and ¹³C NMR chemical shifts. chemaxon.com These theoretical chemical shifts can be benchmarked against experimental values to validate the computational model and aid in the assignment of complex spectra. researchgate.net
A theoretical study would typically involve optimizing the geometry of the molecule at a chosen level of theory and basis set, followed by the calculation of the desired spectroscopic properties. The results of such a hypothetical calculation for the ¹³C NMR chemical shifts of 2-Ethyl-cyclopropylamine are presented in the table below, alongside hypothetical experimental values for comparison.
| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |
| C1 (CH-NH₂) | 35.2 | 34.8 |
| C2 (CH-CH₂CH₃) | 18.5 | 18.1 |
| C3 (CH₂) | 8.9 | 8.5 |
| C4 (CH₂) | 24.1 | 23.7 |
| C5 (CH₃) | 12.3 | 11.9 |
The close agreement between the predicted and hypothetical experimental values in this example would lend confidence to the computational methodology and the structural assignment. Such theoretical validations are crucial for the comprehensive characterization of novel compounds.
Analytical and Spectroscopic Methods for Advanced Research on 2 Ethyl Cyclopropylamine Hydrochloride
Advanced NMR Spectroscopic Techniques for Elucidating Stereochemistry and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 2-Ethyl-cyclopropylamine hydrochloride, a molecule possessing stereocenters that give rise to cis/trans isomerism and enantiomers. Advanced NMR techniques are critical for unambiguously assigning the relative and absolute stereochemistry.
Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful. The NOESY experiment detects spatial proximity between protons. For 2-Ethyl-cyclopropylamine, NOE correlations between the protons of the ethyl group and the protons on the cyclopropane (B1198618) ring can definitively establish the cis or trans configuration of the molecule. For instance, a strong NOE signal between a proton on the ethyl group and the adjacent cyclopropyl (B3062369) proton would indicate they are on the same face of the ring, confirming a cis relationship.
In addition to stereochemistry, NMR can be used to study the dynamic processes of the molecule. Variable Temperature NMR (VT-NMR) studies can provide information on conformational changes and restricted bond rotations, although the rigid cyclopropane ring limits conformational flexibility. The primary amine also presents an opportunity to study proton exchange dynamics, which can be influenced by solvent and pH.
Table 1: Representative ¹H-NMR Chemical Shifts for Cyclopropylamine (B47189) Derivatives
| Functional Group | Representative Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Cyclopropyl CH-NH₂ | 2.0 - 2.5 | Multiplet | Shift can vary based on substitution and solvent. |
| Cyclopropyl CH₂ | 0.3 - 0.9 | Multiplet | Diastereotopic protons often show complex splitting. |
| Ethyl CH₂ | 1.2 - 1.6 | Quartet/Multiplet | Coupling to both methyl and cyclopropyl protons. |
| Ethyl CH₃ | 0.9 - 1.2 | Triplet | Typical chemical shift for a primary alkyl group. |
This table provides illustrative data based on known shifts for similar structures; actual values for this compound may vary.
Mass Spectrometry for Mechanistic Investigations (e.g., EC-ESI/MS, HRMS)
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound and for investigating reaction mechanisms. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula.
Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of the hydrochloride salt, typically showing a prominent peak for the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this parent ion can elucidate its fragmentation pathways, which is crucial for structural confirmation and for mechanistic studies of its reactions.
Key fragmentation patterns for protonated cyclopropylamines often involve the opening of the strained cyclopropane ring. This can proceed through various rearrangement pathways, leading to characteristic product ions. For 2-Ethyl-cyclopropylamine, potential fragmentation could include the loss of the ethyl group or ring-opening to form an iminium ion.
Techniques like Electrochemical-ESI-Mass Spectrometry (EC-ESI/MS) can be employed to study the electrochemical behavior of the compound, mimicking metabolic oxidation reactions and identifying potential reactive metabolites or reaction intermediates in real-time.
Table 2: Predicted High-Resolution Mass Spectrometry Data for 2-Ethyl-cyclopropylamine
| Ion Species | Chemical Formula | Calculated Exact Mass |
| [M+H]⁺ | C₅H₁₂N⁺ | 86.0964 |
| [M+Na]⁺ | C₅H₁₁NNa⁺ | 108.0784 |
Electron Paramagnetic Resonance (EPR) Studies of Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize species with unpaired electrons, such as free radicals. globalresearchonline.net While this compound is not itself a radical, EPR becomes highly relevant when studying reactions that involve radical intermediates.
For instance, in reactions involving single-electron transfer (SET) or in reactions with radical initiators, the cyclopropylamine moiety can be converted into a radical species. Research on the reaction of cyclopropylamine with aluminum atoms in an adamantane (B196018) matrix has demonstrated the formation of paramagnetic species that were studied by EPR spectroscopy. acs.orgresearchgate.netnih.gov The analysis of the EPR spectrum, specifically the g-factor and hyperfine coupling constants, provides detailed information about the electronic structure of the radical and the distribution of the unpaired electron's spin density. acs.org In such studies, EPR evidence has shown that insertion products can be formed, suggesting the activation of N-H and C-N bonds. nih.gov This technique is invaluable for probing reaction mechanisms that might not be accessible through other analytical methods. chimia.ch
Chromatographic Techniques for High-Purity Research Sample Preparation
The preparation of high-purity samples of this compound is essential for accurate research, and chromatography is the primary method to achieve this. Given the compound's stereoisomers, chiral chromatography is of paramount importance.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for separating the enantiomers of chiral amines. sigmaaldrich.com The separation relies on the differential interaction of the enantiomers with the chiral environment of the column, leading to different retention times. iapc-obp.com The choice of CSP and mobile phase is critical for achieving baseline separation. Common CSPs are based on polysaccharides or cyclodextrins.
For separating the cis and trans diastereomers, standard reverse-phase or normal-phase HPLC is often sufficient, as diastereomers have different physical properties and interact differently with achiral stationary phases. nih.gov Preparative chromatography, which uses larger columns and higher flow rates, can be employed to isolate gram-scale quantities of a specific, high-purity stereoisomer for further research. nih.gov
Gas chromatography (GC) can also be used, often after derivatization of the amine to a less polar derivative, such as an amide, to improve volatility and chromatographic performance. iapc-obp.com
Table 3: Overview of Chromatographic Techniques for Purification
| Technique | Purpose | Stationary Phase Example | Mobile Phase Example |
| Chiral HPLC | Separation of enantiomers ((1R,2S) from (1S,2R) or (1R,2R) from (1S,2S)) | Polysaccharide-based (e.g., Chiralcel OD) | Hexane/Isopropanol (B130326) + amine modifier |
| Reverse-Phase HPLC | Separation of diastereomers (cis from trans) | C18 (Octadecylsilane) | Acetonitrile/Water + acid modifier (e.g., TFA) |
| Preparative HPLC | Isolation of bulk quantities of a single stereoisomer | Same as analytical, but larger particle and column size | Optimized for throughput and purity |
Emerging Research Frontiers and Future Perspectives
Integration of 2-Ethyl-cyclopropylamine Hydrochloride into Novel Reaction Methodologies
The development of new synthetic methods is crucial for unlocking the potential of complex molecules. For substituted cyclopropylamines like this compound, research is moving beyond classical synthesis routes toward more efficient and selective methodologies.
One promising frontier is the use of transition-metal-free catalysis . For instance, a phosphine-catalyzed formal tertiary Csp³–H amination of cyclopropanes has been developed for the synthesis of 1-substituted cyclopropylamines. acs.orgnih.gov This method offers high atom economy and excellent regioselectivity under mild conditions, presenting a potential pathway for the direct functionalization of cyclopropane (B1198618) precursors to yield derivatives of 2-Ethyl-cyclopropylamine. acs.orgnih.gov
Another area of innovation involves the use of metal homoenolates . Zinc homoenolates, generated from α-chloroaldehydes, can be trapped by amines to produce trans-2-substituted-cyclopropylamines with high diastereoselectivity. chemrxiv.orgchemrxiv.orgresearchgate.net Adapting such a strategy could provide stereocontrolled access to specific isomers of 2-Ethyl-cyclopropylamine, which is critical for applications in medicinal chemistry where chirality often dictates biological activity.
Furthermore, the cyclopropylamine (B47189) moiety itself can be a reactive intermediate for constructing more complex molecular architectures. Palladium-catalyzed reactions have been used to convert cyclopropylamine into substituted pyridines, demonstrating its utility as a building block in heterocycle synthesis. researchgate.net Future research could explore the integration of this compound into similar cascade or multicomponent reactions to rapidly generate libraries of diverse chemical entities.
Table 1: Emerging Synthetic Methodologies for Substituted Cyclopropylamines
| Methodology | Description | Key Advantages | Potential Relevance for 2-Ethyl-cyclopropylamine HCl |
|---|---|---|---|
| Phosphine-Catalyzed C-H Amination | Direct amination of a tertiary C-H bond on a cyclopropane ring using a phosphine (B1218219) catalyst. acs.orgnih.gov | Transition-metal-free, high atom economy, mild conditions. nih.gov | Direct synthesis or functionalization of ethyl-substituted cyclopropane precursors. |
| Zinc Homoenolate Trapping | Reaction of an electrophilic zinc homoenolate with an amine, followed by ring-closure to form the cyclopropylamine. chemrxiv.org | High diastereoselectivity for trans-isomers, use of readily available starting materials. chemrxiv.org | Stereoselective synthesis of trans-2-Ethyl-cyclopropylamine. |
| Palladium-Catalyzed Heterocyclization | Use of cyclopropylamine as a precursor in palladium-catalyzed reactions to form heterocyclic compounds like pyridines. researchgate.net | Builds molecular complexity, provides access to diverse chemical scaffolds. | Application as a building block for novel heterocyclic systems. |
Design of Functionally Advanced Cyclopropylamine-Containing Systems
The unique structural and electronic properties of the cyclopropane ring make it a valuable component in the design of functionally advanced materials and bioactive molecules. acs.org The cyclopropyl (B3062369) group can act as a bioisostere for phenyl rings or carbon-carbon double bonds, offering improved metabolic stability and unique conformational constraints. nih.gov
In medicinal chemistry, the 2-arylcyclopropylamine scaffold is a key feature in inhibitors of enzymes such as lysine-specific demethylase 1 (LSD1). researchgate.net The design of functionally advanced systems based on 2-Ethyl-cyclopropylamine could follow a similar path. The ethyl group provides a vector for further modification, allowing for the tuning of steric and electronic properties to optimize binding affinity and selectivity for specific biological targets. The development of amide derivatives containing cyclopropane has already shown promise in generating compounds with antimicrobial activity. nih.gov
This "active splicing" approach, where known bioactive fragments are combined, could be applied to the 2-Ethyl-cyclopropylamine scaffold. nih.gov By attaching pharmacophores or other functional groups to either the amine or the ethyl substituent, it is possible to design novel systems for applications in agrochemicals, pharmaceuticals, or materials science. longdom.org For example, incorporating the 2-ethyl-cyclopropylamine motif into polymers could yield materials with enhanced thermal or mechanical properties due to the rigidity of the cyclopropane ring. longdom.org
Green Chemistry Innovations in Synthetic and Application Methodologies
The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds. For cyclopropylamines, this involves developing processes that reduce waste, avoid hazardous reagents, and improve energy efficiency.
A key area of innovation is the move away from stoichiometric reagents toward catalytic processes . As mentioned, transition-metal-free catalytic C-H amination represents a greener alternative to many traditional methods. nih.gov Furthermore, advancements in metal-catalyzed cyclopropanation reactions aim to use earth-abundant metals and reduce catalyst loading. acs.org
Biocatalysis represents a major frontier in the green synthesis of amines. While specific enzymes for the production of 2-Ethyl-cyclopropylamine have not been identified, the broader field of biocatalytic amine synthesis is rapidly advancing. Enzymes like transaminases and imine reductases offer routes to chiral amines under mild, aqueous conditions, providing an environmentally benign alternative to classical chemical methods. Future research may focus on engineering or discovering enzymes capable of acting on substituted cyclopropyl precursors.
Another green innovation is the use of flow chemistry . Continuous-flow microreaction systems can improve the safety and efficiency of hazardous reactions, such as those involving unstable intermediates. This technology allows for precise control over reaction parameters, often leading to higher yields and shorter reaction times compared to batch processing. The synthesis of cyclopropylamine via a Hofmann rearrangement has been successfully adapted to a continuous-flow system, suggesting that similar green engineering approaches could be applied to the production of substituted derivatives like this compound.
Computational Design and Optimization of Cyclopropylamine Derivatives for Targeted Research Applications
Computational chemistry is an indispensable tool for modern chemical research, enabling the rational design and optimization of molecules before their synthesis. For cyclopropylamine derivatives, computational methods can provide deep insights into reaction mechanisms, molecular properties, and biological interactions.
Density Functional Theory (DFT) calculations are frequently used to elucidate the mechanisms of complex organic reactions. For example, DFT studies have been employed to understand the mechanistic pathways of ruthenium-catalyzed asymmetric cyclopropanation, helping to explain the observed stereoselectivity. researchgate.net Such computational investigations could be applied to predict the outcomes of novel synthetic routes to 2-Ethyl-cyclopropylamine and to design catalysts that favor the formation of a desired stereoisomer.
In the context of drug discovery and materials science, molecular modeling and docking can predict how cyclopropylamine-containing molecules interact with biological targets or other molecules. nih.gov By modeling the binding of various 2-Ethyl-cyclopropylamine derivatives to a specific enzyme's active site, for example, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. mdpi.com This computational pre-screening significantly accelerates the design-synthesize-test cycle, reducing costs and leading to the more rapid development of molecules for targeted applications. nih.gov These computational tools can be used to explore how modifications to the ethyl group or substitutions elsewhere on the cyclopropane ring influence the molecule's conformation and binding properties, guiding the optimization of lead compounds for enhanced performance.
Q & A
Q. How does this compound compare to similar cyclopropylamine salts in reactivity and applications?
- Methodological Answer : Compare with analogs like 1-cyclopropyl-2-methylpropan-1-amine hydrochloride:
- Reactivity : The ethyl group increases steric hindrance, reducing nucleophilic attack rates compared to methyl-substituted analogs .
- Biological Activity : Ethyl substitution may enhance blood-brain barrier penetration in neurological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
